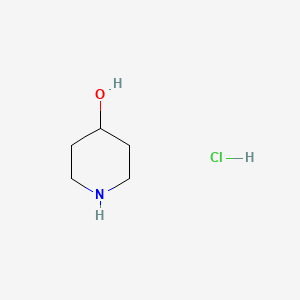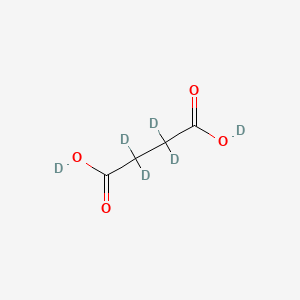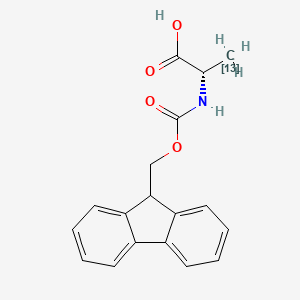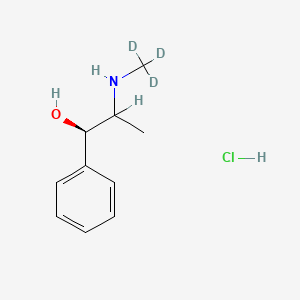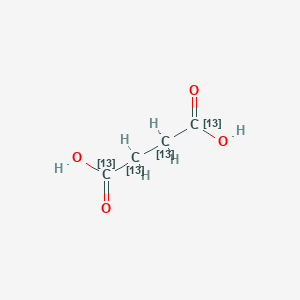
4-Hydroxypyrimidin-5-carbonsäure
Übersicht
Beschreibung
4-Hydroxypyrimidine-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acids and their analogs, as pyrimidines are fundamental components of DNA and RNA.
Wirkmechanismus
Target of Action
A structurally similar compound, ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, is known to target dihydroneopterin aldolase in staphylococcus aureus . This enzyme plays a crucial role in the folate biosynthesis pathway, which is essential for bacterial growth and survival .
Mode of Action
It can be inferred from the known action of similar compounds that it might interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This could result in the disruption of the folate biosynthesis pathway, affecting bacterial growth and survival .
Biochemical Pathways
Given its potential target, it can be inferred that it might affect the folate biosynthesis pathway . The disruption of this pathway could lead to downstream effects such as impaired DNA synthesis and repair, and reduced bacterial growth and survival .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might lead to the inhibition of bacterial growth and survival by disrupting the folate biosynthesis pathway .
Biochemische Analyse
Biochemical Properties
4-Hydroxypyrimidine-5-carboxylic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One notable interaction is with thymine 7-hydroxylase, an enzyme that catalyzes the conversion of 5-formyluracil to 4-Hydroxypyrimidine-5-carboxylic acid . This interaction highlights the compound’s role in nucleotide metabolism. Additionally, 4-Hydroxypyrimidine-5-carboxylic acid has been used to synthesize N1-alkylated uracil derivatives, further emphasizing its importance in biochemical synthesis .
Cellular Effects
4-Hydroxypyrimidine-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial effects, which suggests its potential role in modulating cellular responses to bacterial infections . Furthermore, its impact on gene expression and cellular metabolism is evident from its involvement in nucleotide metabolism, which is crucial for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, 4-Hydroxypyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. For instance, it interacts with thymine 7-hydroxylase, facilitating the conversion of 5-formyluracil to 4-Hydroxypyrimidine-5-carboxylic acid . This interaction underscores the compound’s role in enzyme-mediated biochemical reactions. Additionally, the compound’s ability to inhibit or activate enzymes involved in nucleotide metabolism further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxypyrimidine-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Hydroxypyrimidine-5-carboxylic acid remains stable under specific conditions, allowing for prolonged observation of its biochemical effects . Its degradation over time can lead to changes in its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Hydroxypyrimidine-5-carboxylic acid vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antibacterial effects, with higher doses leading to increased efficacy . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
4-Hydroxypyrimidine-5-carboxylic acid is involved in several metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes such as thymine 7-hydroxylase, which catalyzes its formation from 5-formyluracil . This interaction highlights the compound’s role in the metabolic flux of nucleotide synthesis and degradation .
Transport and Distribution
Within cells and tissues, 4-Hydroxypyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its biochemical effects . The transport mechanisms ensure that the compound reaches its site of action, enabling its participation in various biochemical reactions .
Subcellular Localization
The subcellular localization of 4-Hydroxypyrimidine-5-carboxylic acid is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments, ensuring its proper localization and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: In industrial settings, the production of 4-hydroxypyrimidine-5-carboxylic acid may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate efficient synthesis. The scalability of these methods is crucial for meeting the demands of various applications in pharmaceuticals and other industries .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the hydroxyl or carboxyl groups .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but has an additional hydroxyl group at position 2.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid:
Uniqueness: 4-Hydroxypyrimidine-5-carboxylic acid is unique due to its specific functional groups and their positions on the pyrimidine ring. These features contribute to its distinct reactivity and potential for forming a wide range of derivatives with diverse applications .
Eigenschaften
IUPAC Name |
6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDACPUPAMICIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568830 | |
| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-04-3 | |
| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
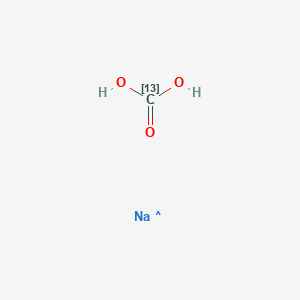
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)
